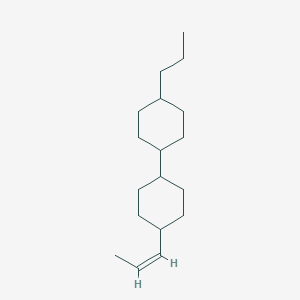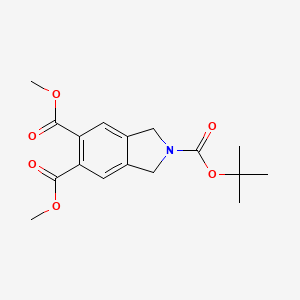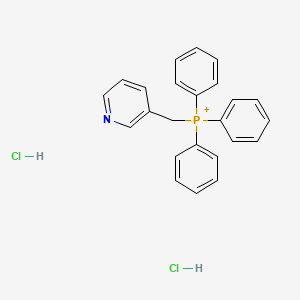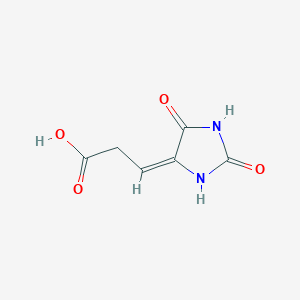
3-(2,5-Dioxoimidazolidin-4-ylidene)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dioxoimidazolidin-4-ylidene)propanoic acid: is a chemical compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol . It is also known by other names such as Hydantoin-propionate and 5-Hydantoinpropionic acid . This compound is characterized by its white to off-white solid form and is slightly soluble in DMSO and methanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dioxoimidazolidin-4-ylidene)propanoic acid typically involves the reaction of hydantoin with acrylonitrile followed by hydrolysis . The reaction conditions often include the use of a solvent such as water or methanol and a catalyst to facilitate the reaction . The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,5-Dioxoimidazolidin-4-ylidene)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(2,5-Dioxoimidazolidin-4-ylidene)propanoic acid is used as a building block for the synthesis of more complex molecules . It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for protein binding studies . It is also used in the development of biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development . It may have applications in treating certain metabolic disorders .
Industry: In industrial applications, this compound is used in the production of polymers and as a stabilizer in various chemical processes .
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dioxoimidazolidin-4-ylidene)propanoic acid involves its interaction with specific molecular targets and pathways . It may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular processes .
Comparación Con Compuestos Similares
Hydantoin: Similar in structure but lacks the propanoic acid side chain.
5-Hydantoinpropionic acid: Another name for the same compound.
Carglumic Acid Impurity B: A related compound used in similar research applications.
Uniqueness: 3-(2,5-Dioxoimidazolidin-4-ylidene)propanoic acid is unique due to its specific structure, which combines the hydantoin ring with a propanoic acid side chain . This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H6N2O4 |
|---|---|
Peso molecular |
170.12 g/mol |
Nombre IUPAC |
(3E)-3-(2,5-dioxoimidazolidin-4-ylidene)propanoic acid |
InChI |
InChI=1S/C6H6N2O4/c9-4(10)2-1-3-5(11)8-6(12)7-3/h1H,2H2,(H,9,10)(H2,7,8,11,12)/b3-1+ |
Clave InChI |
UHOYTLPRDQZJNO-HNQUOIGGSA-N |
SMILES isomérico |
C(/C=C/1\C(=O)NC(=O)N1)C(=O)O |
SMILES canónico |
C(C=C1C(=O)NC(=O)N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



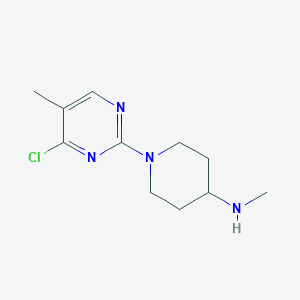
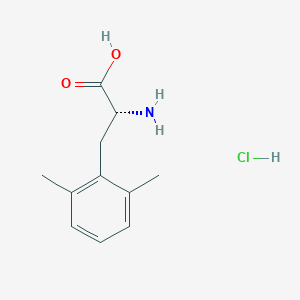
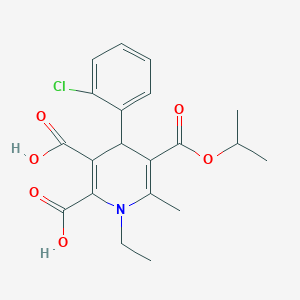
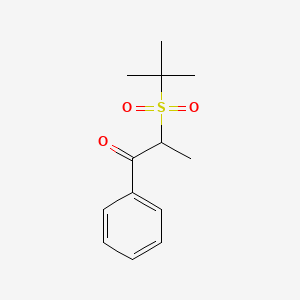

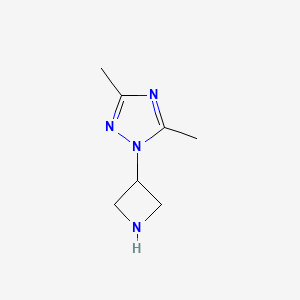
![[(4E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B12818087.png)

